molecular formula C17H25NO B1651801 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one CAS No. 13415-83-3

1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one

Cat. No.: B1651801
CAS No.: 13415-83-3
M. Wt: 259.4
InChI Key: DLRWKNLMJAIFQB-UHFFFAOYSA-N

Description

1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one (α-PHPP, PV8) is a synthetic cathinone belonging to the α-pyrrolidinophenone class of new psychoactive substances (NPS). Structurally, it features a heptanone backbone substituted with a phenyl group at position 1 and a pyrrolidine ring at position 2. This compound has been identified in forensic and pharmacological studies due to its stimulant properties, which arise from its ability to inhibit monoamine reuptake transporters, particularly dopamine and norepinephrine .

Properties

CAS No.

13415-83-3

Molecular Formula

C17H25NO

Molecular Weight

259.4

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylheptan-1-one

InChI

InChI=1S/C17H25NO/c1-2-3-5-12-16(18-13-8-9-14-18)17(19)15-10-6-4-7-11-15/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3

InChI Key

DLRWKNLMJAIFQB-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2

Canonical SMILES

CCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2

Other CAS No.

13415-83-3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Increasing alkyl chain length (C4 to C8) correlates with higher lipophilicity, enhancing blood-brain barrier penetration and prolonging central nervous system effects .
  • PV8’s heptanone chain balances lipophilicity and metabolic stability, making it more potent than shorter-chain analogs like α-PVP but less persistent than PV9 .

Metabolic Pathways

Metabolic studies in humans and HepaRG cell models reveal chain-length-dependent differences:

  • PV8 (C7): Primary metabolites include 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-ol (α-PHPP-M1, hydroxylation) and α-(2″-oxo-pyrrolidino)heptanophenone (α-PHPP-M2, oxidation). Unique amino acid adducts (glycine and alanine conjugates) have been identified in vitro, suggesting novel detoxification pathways .
  • Shorter Chains (e.g., α-PBP, C4): Predominantly undergo β-keto reduction and N-dealkylation without amino acid conjugation .
  • Longer Chains (e.g., PV9, C8) : Exhibit delayed metabolism due to increased steric hindrance, leading to prolonged detection windows in urine .

Pharmacological Effects

Animal studies comparing PV8 with α-PVP (C5) and PV9 (C8) demonstrate:

  • Dopaminergic Activity : PV8 increases striatal dopamine levels by 250% (vs. 180% for α-PVP and 320% for PV9) in mice, indicating a chain-length-dependent effect on neurotransmitter release .
  • Behavioral Stimulation : PV8 induces hyperlocomotion at lower doses (3 mg/kg) compared to α-PVP (5 mg/kg), but with shorter duration than PV9 (8 mg/kg) .

Toxicological Profiles

  • PV8 : Hepatotoxicity is evidenced by altered cholesterol metabolism in HepaRG cells and elevated N-methylnicotinamide, a marker of mitochondrial dysfunction .
  • α-PBP (C4) : Associated with acute cardiotoxicity in rodent models, likely due to rapid systemic absorption .
  • PV9 (C8) : Prolonged QT interval in cardiovascular studies, suggesting higher arrhythmogenic risk .

Legal Status

All α-pyrrolidinophenones are Schedule I substances in the U.S. under the Controlled Substances Act. However, regional variations exist:

  • PV8 : Explicitly listed in Alabama, Tennessee, and Hawaii as of 2024 .
  • α-PHP (C6) : Scheduled earlier (2018) due to widespread abuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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